molecular formula C7H5F4NO B1412118 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine CAS No. 1227511-84-3

2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine

Cat. No. B1412118
M. Wt: 195.11 g/mol
InChI Key: LCGZRMUNSQRIQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine (FMTP) is an organic compound that belongs to the class of heterocyclic compounds. It has a molecular formula of C6H3F3NO and a molecular weight of 190.09 g/mol. FMTP is an important building block in organic synthesis and is widely used in the pharmaceutical, agrochemical, and material science industries. FMTP is a versatile compound that can be used in a variety of synthetic transformations and is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Scientific Research Applications

2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine has several scientific research applications. It is used as a reagent in the synthesis of a variety of heterocyclic compounds, such as pyridines, thiophenes, and quinolines. It is also used as a starting material in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials. 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine has been used in the synthesis of a variety of anti-inflammatory drugs, such as celecoxib and rofecoxib, and is also used in the synthesis of a variety of insecticides and herbicides.

Mechanism Of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine is not fully understood. However, it is believed to be involved in the formation of a variety of heterocyclic compounds, such as pyridines, thiophenes, and quinolines, which are important building blocks in organic synthesis. 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine is also believed to be involved in the formation of a variety of pharmaceuticals, agrochemicals, and materials.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine are not fully understood. However, studies have shown that 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine can be metabolized in the liver and is rapidly eliminated from the body.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine in lab experiments include its low cost, its availability, and its versatility. 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine is a versatile compound that can be used in a variety of synthetic transformations and is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). However, 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine is also a volatile compound and must be handled with care.

Future Directions

Future research on 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine should focus on its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine in the pharmaceutical, agrochemical, and material science industries. Furthermore, research should be conducted to explore the potential of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine as a starting material in the synthesis of a variety of heterocyclic compounds. Finally, research should be conducted to explore the potential of 2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine as a reagent in the synthesis of a variety of pharmaceuticals, agrochemicals, and materials.

properties

IUPAC Name

2-fluoro-4-methoxy-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F4NO/c1-13-5-2-6(8)12-3-4(5)7(9,10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGZRMUNSQRIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-methoxy-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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